

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzonitrile

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Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzonitrile

Cat. No.: B1314864

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CAS Number: 425702-28-9

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-methoxybenzonitrile**, a key intermediate in modern pharmaceutical synthesis, particularly in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and its role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.

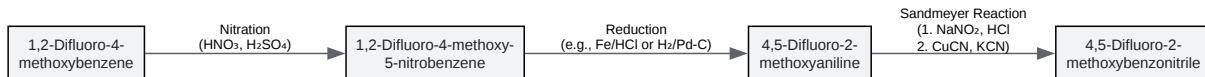
Physicochemical Properties

4,5-Difluoro-2-methoxybenzonitrile is a white to light yellow crystalline powder. Its fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The fluorine atoms also contribute to increased lipophilicity, a desirable property in drug development.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	425702-28-9	[1]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1]
Molecular Weight	169.13 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	97 - 101 °C	[1]
Boiling Point	251.09 °C at 760 mmHg	
Purity	≥ 98% (GC)	[1]
Synonyms	2-Cyano-4,5-difluoroanisole	[1]

Synthesis Pathway

A plausible synthetic route to **4,5-Difluoro-2-methoxybenzonitrile** starts from the commercially available 1,2-difluoro-4-methoxybenzene. The synthesis involves a three-step process: nitration, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the nitrile group.



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Caption: Proposed synthesis pathway for **4,5-Difluoro-2-methoxybenzonitrile**.

Experimental Protocols

Step 1: Nitration of 1,2-Difluoro-4-methoxybenzene

This procedure is based on analogous nitration reactions of substituted aromatic compounds.

- In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 1,2-difluoro-4-methoxybenzene to the sulfuric acid while maintaining the temperature below 10 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 1,2-difluoro-4-methoxybenzene over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- The crude 1,2-difluoro-4-methoxy-5-nitrobenzene can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1,2-Difluoro-4-methoxy-5-nitrobenzene

This procedure is a standard method for the reduction of aromatic nitro compounds.

- To a round-bottom flask containing 1,2-difluoro-4-methoxy-5-nitrobenzene, add a mixture of a suitable solvent (e.g., ethanol or acetic acid) and a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ over Pd/C).
- If using iron, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove the iron salts.
- Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

- Extract the product, 4,5-difluoro-2-methoxyaniline, with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Sandmeyer Reaction of 4,5-Difluoro-2-methoxyaniline

This classic reaction converts the amino group to a nitrile.

- Dissolve 4,5-difluoro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
- Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas should be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.
- Cool the mixture and extract the product, **4,5-Difluoro-2-methoxybenzonitrile**, with an organic solvent (e.g., toluene or dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Analysis

Purification by Recrystallization

The crude **4,5-Difluoro-2-methoxybenzonitrile** can be purified by recrystallization.

- Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Hot filter the solution to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of **4,5-Difluoro-2-methoxybenzonitrile** and identifying any impurities.

GC-MS Parameter	Typical Value
Column	A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature	250 °C
Oven Program	Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
MS Detector	Electron Ionization (EI) at 70 eV
Scan Range	50-400 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

- ¹H NMR: The spectrum is expected to show signals for the methoxy group protons (a singlet around 3.9-4.1 ppm) and the two aromatic protons (doublets or doublets in the aromatic region, likely between 7.0 and 7.5 ppm), with couplings to the fluorine atoms.
- ¹³C NMR: The spectrum will show signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (carbon-fluorine coupling).

Application in Drug Development: Synthesis of Osimertinib

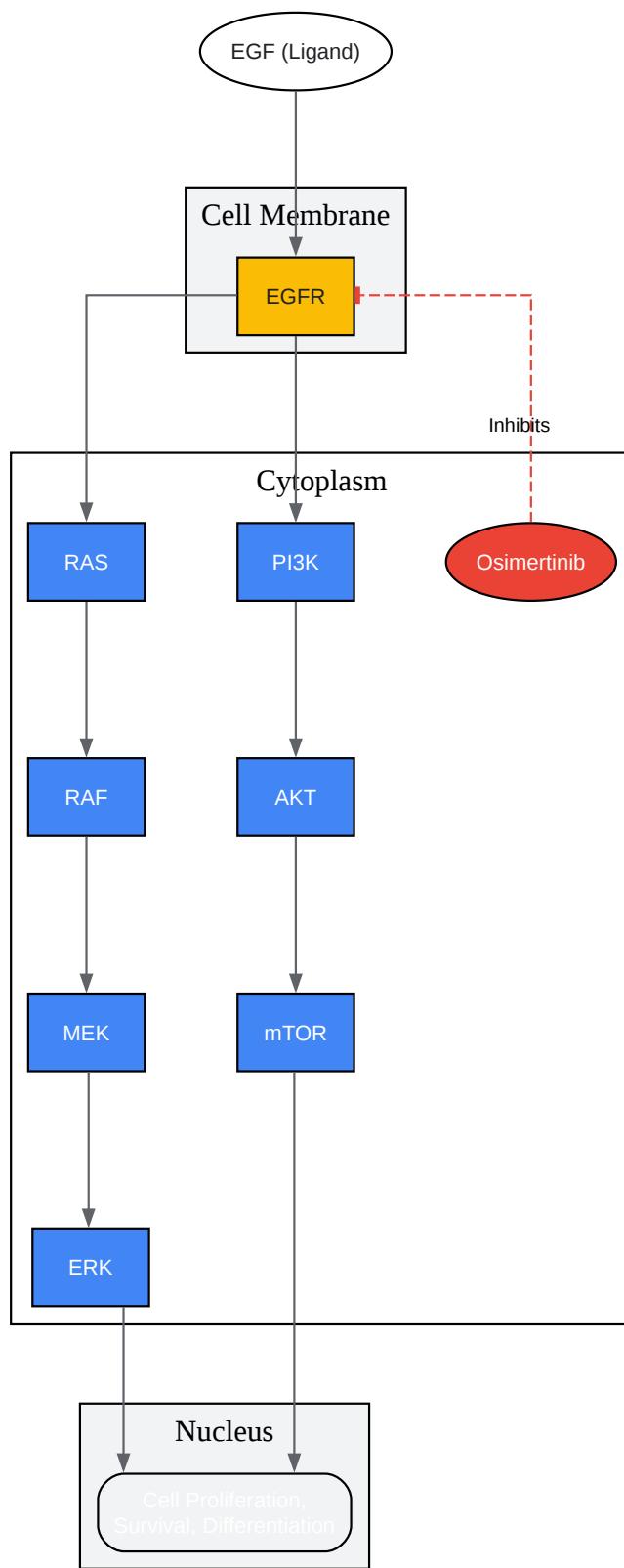
4,5-Difluoro-2-methoxybenzonitrile is a crucial building block in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).^{[1][2]} The benzonitrile moiety is a key part of the pharmacophore that ultimately binds to the EGFR kinase domain.

The synthesis of Osimertinib involves the reaction of **4,5-Difluoro-2-methoxybenzonitrile** with other complex intermediates. The presence of the fluoro and methoxy groups on the benzonitrile ring is critical for the final compound's biological activity and pharmacokinetic properties.

Role in EGFR Signaling Pathway

Osimertinib, synthesized using **4,5-Difluoro-2-methoxybenzonitrile** as an intermediate, targets mutated forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.^{[3][4]} In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.^[3]

Osimertinib irreversibly binds to specific mutant forms of EGFR (including T790M, L858R, and exon 19 deletions), inhibiting their kinase activity and blocking the downstream signaling that promotes tumor growth.^{[3][4]}



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Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Safety and Handling

4,5-Difluoro-2-methoxybenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

4,5-Difluoro-2-methoxybenzonitrile is a valuable and versatile intermediate in the pharmaceutical industry. Its unique chemical properties make it an essential building block for the synthesis of complex therapeutic agents like Osimertinib. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective use in drug discovery and development.

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